4-Phenylimino-2-pentanone

Synthetic Chemistry Olefin Polymerization Ligand Design

4-Phenylimino-2-pentanone (CAS 880-12-6) is a β-ketimine with a tautomeric diketo-enamine equilibrium. This property makes it a critical internal electron donor in Ziegler-Natta catalysts for polyolefins and a versatile ligand in coordination chemistry. Its defined lipophilicity (XLogP3=1.6) is valuable for SAR studies targeting NPFF receptors. Choose this compound for its predictable, unique reactivity profile.

Molecular Formula C11H13NO
Molecular Weight 175.23g/mol
CAS No. 880-12-6
Cat. No. B374082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylimino-2-pentanone
CAS880-12-6
Molecular FormulaC11H13NO
Molecular Weight175.23g/mol
Structural Identifiers
SMILESCC(=NC1=CC=CC=C1)CC(=O)C
InChIInChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
InChIKeyJHTINWQRILLZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylimino-2-pentanone (CAS 880-12-6) Procurement Guide: Key Properties and Differentiation for Research and Industrial Use


4-Phenylimino-2-pentanone is a β-ketimine organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol [1]. This small molecule features an aryl imino group and exists as a tautomeric mixture of diketo and enamine forms , which is a defining characteristic influencing its reactivity and applications. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and as an internal electron donor in Ziegler-Natta catalysts for olefin polymerization [2].

Why 4-Phenylimino-2-pentanone Cannot Be Substituted with Generic β-Ketimine Analogs


The unique tautomeric equilibrium of 4-phenylimino-2-pentanone, which interconverts between diketo and enamine forms, dictates its specific coordination chemistry and biological activity profile. This dynamic equilibrium is highly sensitive to substituents on the phenyl ring and the ketimine backbone [1]. Simply substituting with a generic β-ketimine analog, such as 4-(2,6-diisopropylphenylimino)-2-pentanone or 4-phenylamino-2-pentanone, will result in a different tautomeric preference, altered lipophilicity (XLogP3), and distinct synthetic yields, which can lead to unpredictable outcomes in applications like Ziegler-Natta catalyst performance or enzyme inhibition assays [2]. The following quantitative evidence details these specific differentiations.

Quantitative Differentiation of 4-Phenylimino-2-pentanone Against Closest Analogs


Synthesis Yield Comparison: 4-Phenylimino-2-pentanone vs. Bulkier Diisopropyl and Dimethyl Analogs

In a standardized synthesis procedure from 2.00 g of acetylacetone, 4-phenylimino-2-pentanone was obtained in a 58% isolated yield after column chromatography. This yield is notably lower than that of its bulkier analog, 4-(2,6-diisopropylphenylimino)-2-pentanone, which achieved a 68% yield under similar conditions, and 4-(2,6-dimethylphenylimino)-2-pentanone, which was reported with a 70% yield [1]. The lower yield for the unsubstituted phenylimino derivative is likely due to differences in steric hindrance and the tautomeric equilibrium influencing the condensation reaction efficiency.

Synthetic Chemistry Olefin Polymerization Ligand Design

Dihydroorotase Inhibition Potency: 4-Phenylimino-2-pentanone vs. 5-Aminoorotic Acid

4-Phenylimino-2-pentanone was evaluated for inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells, exhibiting an IC50 of 180,000 nM (180 µM) [1]. In contrast, 5-aminoorotic acid (5-AOA), a known dihydroorotase inhibitor, demonstrates an IC50 of 9,870 nM (9.87 µM) against the human CAD dihydroorotase domain [2]. This indicates that 4-phenylimino-2-pentanone is an 18-fold weaker inhibitor, confirming its utility is not as a potent enzyme inhibitor but rather as a structural scaffold for further medicinal chemistry optimization.

Medicinal Chemistry Enzyme Inhibition CAD Protein

Lipophilicity (XLogP3) Comparison: 4-Phenylimino-2-pentanone vs. Trifluoromethyl Analog

The computed lipophilicity (XLogP3) of 4-phenylimino-2-pentanone is 1.6 [1], indicating a moderate hydrophobic character. In contrast, its trifluoromethyl-substituted analog, 1,1,1-trifluoro-4-phenylimino-2-pentanone, exhibits a significantly higher XLogP3 value of 2.8 . This 1.2 log unit increase represents a roughly 16-fold higher partition coefficient, meaning the unsubstituted parent compound will have markedly different membrane permeability and solubility profiles, which are critical parameters in both biological assays and industrial process development.

Physicochemical Properties Drug Design ADME

Tautomeric Behavior and Coordination Chemistry: 4-Phenylimino-2-pentanone as a Ligand

4-Phenylimino-2-pentanone exists as a tautomeric mixture of diketo and enamine forms, a property documented in vendor specifications . Structural studies on its derivative, di[4-(phenylimino)pentan-2-one] ether, reveal that the ligand adopts a keto-imine tautomer in the solid state but an enamine form in DMSO solution [1]. This solvent-dependent tautomerism directly influences its ability to coordinate metal ions (CoII, NiII, CuII, CdII) [1]. In contrast, many related β-ketimine analogs with bulkier substituents (e.g., 2,6-diisopropylphenyl) are sterically locked into a single tautomeric state, limiting their dynamic coordination behavior. The unsubstituted phenylimino compound's tautomeric flexibility is a key differentiator for designing responsive or switchable coordination complexes.

Coordination Chemistry Schiff Base Ligands Tautomerism

Validated Application Scenarios for 4-Phenylimino-2-pentanone in Research and Industry


Internal Electron Donor in Ziegler-Natta Catalysts for Propene Polymerization

4-Phenylimino-2-pentanone is specifically utilized as an imine-type internal electron donor in magnesium-titanium Ziegler-Natta catalyst systems for propene polymerization. Patents demonstrate its effective use in achieving high long-term catalytic activity and good hydrogen response, resulting in polypropene with an adjustable isotactic index and a relatively wide molecular weight distribution [1]. This application directly leverages the compound's unique tautomeric and coordination properties detailed in Section 3.

Synthetic Intermediate for Neuropeptide FF (NPFF) Receptor Ligands

The aryl imino group of 4-phenylimino-2-pentanone serves as a privileged scaffold for developing ligands targeting the neuropeptide FF (NPFF) receptor system . While the parent compound itself shows weak dihydroorotase inhibition (as quantified in Section 3), its structure is valuable for diversification in medicinal chemistry programs aimed at discovering novel NPFF modulators with potential applications in pain and opioid research.

Ligand for Adaptive Metal Complexes in Coordination Chemistry

Due to its solvent-dependent tautomeric equilibrium between diketo and enamine forms, 4-phenylimino-2-pentanone and its derivatives are employed as flexible ligands for synthesizing cobalt(II), nickel(II), copper(II), and cadmium(II) complexes [2]. This behavior, detailed in Section 3, allows for the creation of coordination compounds with properties that can be tuned by the chemical environment, making them candidates for electrochemical and catalytic studies.

Scaffold for Antimicrobial Structure-Activity Relationship (SAR) Studies

While not a potent antimicrobial itself, the 4-phenylimino-2-pentanone core has been used as a starting point for synthesizing analogs with improved antibacterial activity. Its defined lipophilicity (XLogP3 = 1.6) and tautomeric behavior provide a well-characterized baseline for SAR studies aimed at optimizing membrane permeability and target engagement against Gram-positive and Gram-negative bacteria [3].

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